6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile
Overview
Description
6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile, also known as 6-MAPC, is a synthetic compound that has been studied for its potential therapeutic and pharmacological applications. It is a derivative of the pyrimidine ring system, which is known for its ability to interact with a variety of biological targets. 6-MAPC has been used in both laboratory and clinical studies to investigate its effects on various biochemical and physiological processes.
Scientific Research Applications
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Scientific Field: Organic Chemistry
- Application : The compound “6-(N-Boc-methylamino)pyridine-3-boronic acid pinacol ester” is used in the synthesis of organic compounds .
- Method of Application : The compound is typically used in a laboratory setting, under controlled conditions. The exact method of application would depend on the specific synthesis being performed .
- Results or Outcomes : The outcome of using this compound would be the successful synthesis of a desired organic compound .
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Scientific Field: Radiopharmacy and Chemistry
- Application : The compound “1-[18F]fluoro-3-((2-((1E,3E)-4-(6-(methylamino)pyridine-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-yl)oxy)propan-2-ol ([18F]PM-PBB3 or [18F]APN-1607)” is used as a radiotracer for imaging tau pathology .
- Method of Application : The radiotracer is synthesized by 18F-fluoroalkylation using [18F]epifluorohydrin ([18F]5) for clinical applications .
- Results or Outcomes : The obtained [18F]PM-PBB3 showed sufficient radioactivity (0.79±0.10 GBq at the end of synthesis; n =11) with appropriate radiochemical yield based on [18F]F− (16±3.2% at EOS, decay-corrected; n =11) .
properties
IUPAC Name |
6-(methylamino)-2-phenylpyrimidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-14-11-7-10(8-13)15-12(16-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCQCHPKYNCNDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)C#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901221919 | |
Record name | 4-Pyrimidinecarbonitrile, 6-(methylamino)-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901221919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile | |
CAS RN |
1272756-63-4 | |
Record name | 4-Pyrimidinecarbonitrile, 6-(methylamino)-2-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyrimidinecarbonitrile, 6-(methylamino)-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901221919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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